molecular formula C20H20Cl2N4O2S B1668280 Capravirine CAS No. 178979-85-6

Capravirine

Cat. No.: B1668280
CAS No.: 178979-85-6
M. Wt: 451.4 g/mol
InChI Key: YQXCVAGCMNFUMQ-UHFFFAOYSA-N
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Description

Capravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for its potential use in treating human immunodeficiency virus (HIV) infections. It is known for its unique resistance profile, requiring multiple mutations in HIV-1 to develop resistance . Despite its promising initial studies, development was discontinued after phase II trials .

Preparation Methods

Capravirine is synthesized through a series of chemical reactions involving various reagents and conditionsThe final step involves the formation of the carbamate group

Chemical Reactions Analysis

Capravirine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include various oxidizing agents and catalysts. The major products formed from these reactions are oxygenated metabolites .

Comparison with Similar Compounds

Capravirine is structurally distinct from other NNRTIs such as nevirapine and delavirdine. It forms a more extensive hydrogen-bond network with the reverse transcriptase enzyme, which contributes to its unique resistance profile . Similar compounds include:

    Nevirapine: Another NNRTI with a different resistance profile.

    Delavirdine: An NNRTI with a similar mechanism of action but different structural properties.

    Efavirenz: An NNRTI known for its potent antiviral activity but different resistance mechanisms.

This compound’s uniqueness lies in its ability to maintain activity against HIV-1 strains with common NNRTI-associated mutations .

Properties

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXCVAGCMNFUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170689
Record name Capravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178979-85-6
Record name Capravirine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178979-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capravirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178979856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Capravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPRAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHC779598X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The compound (13) (250 mg, 0.91 mmol) was dissolved in N,N-dimethylformamide (4 ml). The solution was cooled down to −30° C. under nitrogen atmosphere. To the solution were added, alternately each four time, a solution of the compound (3) (77 mg, 0.36 mmol) in toluene (150 mg) and a solution of triethylamine (36 mg, 0.36 mg) in toluene (150 mg), and additionally added a solution of the compound (3) (77 mg, 0.36 mmol) in toluene (150 mg). The reaction mixture was stirred at −30° C. for 30 minutes, and ethyl acetate and aqueous sodium hydrogen carbonate were added thereto. The objective (14) was extracted into the ethyl acetate layer. Diluted aqueous hydrochloric acid was added to the ethyl acetate layer to transfer the objective compound into the aqueous layer. The aqueous solution was neutralized by aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give oily residue. The oily residue was dissolved in methanol (0.9 ml), and water (0.7 ml) was added dropwise thereto for 1–2 minutes at room temperature for crystallization. The suspension was stirred for 30 minutes at room temperature, additionally for 30 minutes under ice-cooling, filtered, washed with 50% aqueous methanol, and dried to yield the objective (14) (250 mg) as a white crystal. Yield 61%.
Quantity
0.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
compound ( 13 )
Quantity
250 mg
Type
reactant
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Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
77 mg
Type
reactant
Reaction Step Five
Quantity
36 mg
Type
reactant
Reaction Step Five
Quantity
77 mg
Type
reactant
Reaction Step Five
Quantity
150 mg
Type
solvent
Reaction Step Five
Quantity
150 mg
Type
solvent
Reaction Step Five
Quantity
150 mg
Type
solvent
Reaction Step Five
Yield
61%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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